molecular formula C16H12F4N2O2 B2561694 N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 920393-35-7

N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2561694
CAS No.: 920393-35-7
M. Wt: 340.278
InChI Key: QLKLPXJPPVWZHB-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine atoms on both benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamic acids.

    Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxalamic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using fluorine-19 NMR spectroscopy.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-fluorobenzyl)oxalamide
  • N1-(4-trifluoromethylphenyl)oxalamide
  • 4-fluorobenzylamine
  • 4-(trifluoromethyl)benzylamine

Uniqueness

N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both fluorobenzyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O2/c17-12-5-1-10(2-6-12)9-21-14(23)15(24)22-13-7-3-11(4-8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKLPXJPPVWZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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